molecular formula C23H22N4O2S2 B2859920 N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide CAS No. 690249-13-9

N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide

Cat. No.: B2859920
CAS No.: 690249-13-9
M. Wt: 450.58
InChI Key: BHOHJJAOCUNYQO-UHFFFAOYSA-N
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Description

N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide is a synthetic 1,2,4-triazole derivative characterized by a propanamide backbone substituted with a thiophen-2-yl group and a 1,2,4-triazole ring. The triazole moiety is further functionalized with a sulfanyl (–S–) linkage to a 4-methoxyphenyl group, while the amide nitrogen is benzylated. The compound’s synthesis likely follows established protocols for 1,2,4-triazole derivatives, involving cyclization of hydrazinecarbothioamides and subsequent functionalization via alkylation or sulfanylation .

Properties

IUPAC Name

N-benzyl-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2/c1-29-18-11-9-17(10-12-18)22-25-23(27-26-22)31-20(19-8-5-13-30-19)14-21(28)24-15-16-6-3-2-4-7-16/h2-13,20H,14-15H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOHJJAOCUNYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is C25H23N4O2SC_{25}H_{23}N_{4}O_{2}S, with a molecular weight of 462.54 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, and a thiophene moiety that may enhance its pharmacological profile.

2.1 Antioxidant Activity

Research indicates that triazole-containing compounds exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown high scavenging activity against free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl). One study reported that a related compound demonstrated an inhibition percentage of 93.75% at a concentration of 100 µg/mL with an IC50 value of 7.12 µg/mL, which was more active than the standard antioxidant BHA (butylated hydroxyanisole) .

2.2 Antiviral Activity

The antiviral potential of triazole derivatives has been explored in various studies. For example, compounds containing similar structural features were evaluated against viral strains such as HSV and CV-B4. Notably, certain derivatives exhibited promising results with IC50 values indicating effective inhibition of viral replication . Although specific data on this compound is limited, its structural analogs suggest potential antiviral activity.

2.3 Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Some studies have shown that compounds similar to this compound can effectively target cancer cells through multiple mechanisms including the modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantTriazole derivativesHigh DPPH scavenging activity
AntiviralTriazole-containing compoundsEffective against HSV and CV-B4
AnticancerVarious triazole derivativesInhibition of cell proliferation

4. Conclusion

This compound represents a promising candidate for further investigation due to its structural characteristics that align with known biological activities such as antioxidant, antiviral, and anticancer effects. While specific studies on this compound are still emerging, its analogs demonstrate significant potential in therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name/ID Key Substituents Molecular Features Physicochemical Implications
Target Compound Benzyl, 4-methoxyphenyl, thiophen-2-yl Propanamide, triazole, sulfanyl High lipophilicity; strong aromatic interactions
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol 2-Chlorobenzylidene, 3,4,5-trimethoxyphenyl Triazole, methylbenzylsulfanyl Increased steric bulk; electron-donating groups
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 4-fluorophenyl, thiophen-2-yl Acetamide, triazole Fluorine’s electron-withdrawing effect
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4-bromophenyl, pyridin-3-yl, 2-fluorophenyl Bromine substituent, pyridine Higher molecular weight; altered π interactions

Key Observations:

Aromatic Systems : The thiophen-2-yl group in the target compound may enhance π-π stacking compared to pyridin-3-yl () or trimethoxyphenyl () systems, which introduce polar or steric effects .

Substituent Electronic Effects: The 4-methoxyphenyl group (target) is electron-donating, increasing electron density on the triazole ring compared to electron-withdrawing groups like 4-fluorophenyl () .

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